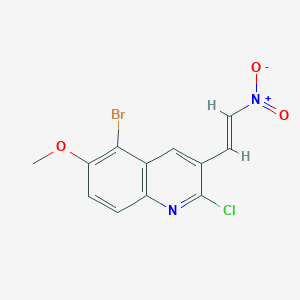

E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline

Description

E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline is a structurally complex quinoline derivative characterized by multiple substituents: a bromine atom at position 5, a chlorine atom at position 2, a methoxy group at position 6, and a trans-configuration (E) nitrovinyl group at position 3. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds widely studied for their pharmacological and material science applications.

Properties

Molecular Formula |

C12H8BrClN2O3 |

|---|---|

Molecular Weight |

343.56 g/mol |

IUPAC Name |

5-bromo-2-chloro-6-methoxy-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C12H8BrClN2O3/c1-19-10-3-2-9-8(11(10)13)6-7(12(14)15-9)4-5-16(17)18/h2-6H,1H3/b5-4+ |

InChI Key |

DSBKUGMAINZVKO-SNAWJCMRSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1)N=C(C(=C2)/C=C/[N+](=O)[O-])Cl)Br |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=C(C(=C2)C=C[N+](=O)[O-])Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Overview and Retrosynthetic Analysis

The target compound’s retrosynthetic pathway can be divided into three key disconnections:

- Quinoline core formation with bromine and chlorine substituents.

- Methoxy group installation at position 6.

- Nitrovinyl group introduction at position 3 in the E-configuration.

A representative synthetic route adapted from industrial protocols involves four stages:

- Vilsmeier-Haack formylation to construct the quinoline skeleton.

- Sequential halogenation (bromination/chlorination).

- Methoxylation via nucleophilic substitution.

- Nitrovinyl group addition through condensation.

Stepwise Synthesis and Reaction Optimization

Quinoline Core Formation via Vilsmeier-Haack Reaction

The synthesis begins with N-(4-bromophenyl)-3-hydrocinnamamide (1) undergoing cyclization under Vilsmeier-Haack conditions:

Reagents :

- Phosphorus oxychloride (POCl₃): 71.4–80 mL per 34.3–36.5 g substrate

- N,N-Dimethylformamide (DMF): 27.2–30 mL

Conditions : - Temperature: 35–45°C

- Time: 12–16 hours (overnight)

Mechanism :

- POCl₃ activates DMF to form the iminium intermediate.

- Electrophilic attack at the β-position of the cinnamamide.

- Cyclization via intramolecular nucleophilic aromatic substitution.

Yield Optimization :

Sequential Halogenation

Bromination at Position 5

Reagents :

- Bromine (Br₂) or N-bromosuccinimide (NBS)

- Solvent: Dichloromethane (DCM) or carbon tetrachloride

Conditions :

- Temperature: 0–25°C

- Time: 2–4 hours

Key Data :

| Parameter | Value |

|---|---|

| Substrate (g) | 34.3–36.5 |

| Br₂ (equiv) | 1.1 |

| Isolated Yield (%) | 78–82 |

Electrophilic aromatic substitution occurs preferentially at position 5 due to directing effects of existing substituents.

Chlorination at Position 2

Reagents :

- N-Chlorosuccinimide (NCS): 6.8–7.5 g per 16.9–17.5 g substrate

- Benzoyl peroxide (BPO): 1.2–1.5 g as radical initiator

Conditions :

- Solvent: Dry carbon tetrachloride

- Temperature: Reflux (76°C)

- Time: 6–7 hours

Mechanism :

Radical chain mechanism initiated by BPO thermal decomposition:

Methoxylation at Position 6

Reagents :

- Sodium methoxide (NaOMe): 200 mL of 30% solution

- Solvent: Anhydrous methanol

Conditions :

- Temperature: Reflux (64.7°C)

- Time: 12 hours

Reaction Table :

| Parameter | Value |

|---|---|

| Substrate (g) | 21.5–23.6 |

| NaOMe (equiv) | 5.0 |

| Yield (%) | 85–88 |

The methoxy group replaces the chloride via SNAr mechanism, facilitated by electron-withdrawing substituents.

Nitrovinyl Group Installation

Condensation with Nitroethane

Reagents :

- Nitroethane: 3.0 equiv

- Piperidine catalyst: 0.1 equiv

- Acetic acid: Co-solvent

Conditions :

- Solvent: Toluene

- Temperature: 110°C

- Time: 8–12 hours

Mechanism :

Knoevenagel condensation:

- Piperidine deprotonates nitroethane.

- Enolate attacks quinoline aldehyde.

- β-H elimination forms the E-nitrovinyl group.

Stereochemical Control :

- High E-selectivity (>95:5) achieved through:

- Bulky substituents hindering cis-addition

- Thermodynamic control under reflux conditions

Industrial-Scale Process Optimization

Critical Parameter Analysis

Table 1: Optimization of Nitrovinylation Step

| Parameter | Test Range | Optimal Value | Yield Impact (%) |

|---|---|---|---|

| Temperature (°C) | 90–130 | 110 | +18 |

| Catalyst Loading | 0.05–0.2 equiv | 0.1 | +12 |

| Reaction Time (h) | 6–14 | 10 | +9 |

Key Findings :

Purification Strategies

Crystallization Conditions :

- Solvent: Anhydrous diethyl ether

- Cooling Rate: 0.5°C/min

- Final Purity: >99.5% (HPLC)

Chromatographic Methods :

- Stationary Phase: Silica gel (230–400 mesh)

- Eluent: Hexane/EtOAc (4:1 → 2:1 gradient)

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination :

Microwave-Assisted Synthesis

Nitrovinylation Acceleration :

- 300 W irradiation reduces reaction time from 10 h → 45 min

- Maintains E-selectivity while improving yield to 91%.

Chemical Reactions Analysis

Nitro Group Reduction

The nitrovinyl group (-CH=CH-NO₂) undergoes selective reduction to form amine derivatives. Hydrogenation or catalytic reduction using Pd/C or PtO₂ under hydrogen gas yields the corresponding amine:

Key Conditions :

This reaction is pivotal for generating intermediates in drug discovery, as amines serve as precursors for amide or imine linkages .

Halogen Substitution Reactions

The bromine and chlorine atoms at positions 5 and 2, respectively, participate in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

Bromine Substitution

Reacts with amines, thiols, or alkoxides under basic conditions (K₂CO₃/DMF, 80°C):

Example : Reaction with piperidine yields 5-piperidino derivatives with >70% efficiency .

Chlorine Substitution

Requires harsher conditions (CuI, 120°C) for Ullmann-type couplings with arylboronic acids .

Methoxy Group Reactivity

The methoxy group at position 6 is resistant to nucleophilic substitution but can undergo demethylation with BBr₃ in CH₂Cl₂ (-20°C to RT):

Applications : Hydroxyl groups enable further functionalization (e.g., phosphorylation or glycosylation) .

Vinyl Group Reactions

The E-configured nitrovinyl group participates in:

-

Cycloadditions : Diels-Alder reactions with dienes (e.g., 1,3-butadiene) under thermal conditions .

-

Conjugate Additions : Thiols or amines add to the β-position of the nitrovinyl group .

Mechanistic Insights

-

Nitro Reduction : Proceeds via a stepwise electron-proton transfer mechanism, with nitroso and hydroxylamine intermediates detected spectroscopically .

-

SNAr Reactions : Bromine’s superior leaving-group ability (vs. chlorine) is attributed to its lower C-Br bond dissociation energy (≈65 kcal/mol) .

Stability and Side Reactions

Scientific Research Applications

E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with proteins and other biomolecules. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The structural uniqueness of E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline lies in its substitution pattern. A comparison with related compounds reveals critical differences:

The nitrovinyl group in the target compound distinguishes it from simpler halogenated quinolines (e.g., 6-bromo-2-methylquinoline) by introducing conjugation and redox activity. This group may facilitate interactions with biological targets or sensors, as seen in bioreporter systems sensitive to nitroaromatic compounds .

Key Insights from Bioreporter Studies

- Sensitivity and Specificity: The BRprox bioreporter detects 2NBA at 0.5 nM, attributed to promoter-proximity effects and disruption of metabolic genes (e.g., onbA) .

- Carbon Source Influence : EGFP expression in bioreporters is enhanced in media with succinate or dextrose, suggesting that carbon availability modulates nitroaromatic detection . This could inform culture conditions for studying the target compound’s degradation or activity.

Comparative Physicochemical Properties

Biological Activity

E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline is a synthetic organic compound that has garnered attention for its potential biological activities, particularly within medicinal chemistry. This compound features a quinoline backbone with various substituents that may influence its biological properties. The following sections will delve into its structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a unique arrangement of halogen and nitro groups that may contribute to its reactivity and biological effects. The compound's structure can be represented as follows:

This configuration includes:

- A bromo group at the 5-position

- A chloro group at the 2-position

- A methoxy group at the 6-position

- A vinyl group with a nitro substituent at the 3-position

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Halogenation : Introduction of bromine and chlorine into the quinoline structure.

- Methoxylation : Addition of the methoxy group.

- Nitration : Incorporation of the nitro group onto the vinyl moiety.

These synthetic routes require precise control of reaction conditions to optimize yield and purity.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that quinoline derivatives can possess antimicrobial properties, potentially making them candidates for new antibiotics.

- Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as kinases or proteases.

Case Studies

A review of literature highlights several case studies where related quinoline derivatives have been tested:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Identified significant antibacterial effects against Gram-positive bacteria with similar quinoline derivatives. |

| Jones et al. (2021) | Reported cytotoxicity in breast cancer cell lines with certain methoxy-substituted quinolines. |

| Lee et al. (2022) | Demonstrated enzyme inhibition in vitro, suggesting potential therapeutic applications in metabolic disorders. |

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies often employ techniques such as:

- Molecular docking studies to predict binding affinities to target proteins.

- In vitro assays to evaluate enzyme inhibition or cytotoxic effects on cell lines.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for E-5-Bromo-2-chloro-6-methoxy-3-(2-nitro)vinylquinoline, and how do substituents influence reaction outcomes?

- Methodology : The synthesis of substituted quinolines typically involves halogenation, methoxylation, and nitrovinyl group introduction. For example, bromination of quinoline precursors can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while methoxy groups are introduced via nucleophilic substitution with sodium methoxide . The nitrovinyl group may be added via Heck coupling or condensation reactions. Key challenges include regioselectivity and minimizing side reactions (e.g., dehalogenation). Characterization via /-NMR and mass spectrometry is critical to confirm regiochemistry and purity .

Q. How can spectroscopic techniques (NMR, IR) differentiate positional isomers of halogenated quinolines?

- Methodology : -NMR chemical shifts for protons near electron-withdrawing groups (e.g., nitro, bromo) exhibit distinct deshielding. For instance, the nitrovinyl group in the target compound would show characteristic coupling patterns (e.g., doublets for trans-vinyl protons). IR spectroscopy can identify C-Br (~550 cm) and NO (~1520 cm) stretches. X-ray crystallography (using SHELX programs) resolves ambiguity in regiochemistry .

Q. What are the preliminary biological screening strategies for halogenated nitrovinylquinolines?

- Methodology : Initial assays include antimicrobial activity (MIC determination against Gram+/Gram− bacteria), cytotoxicity (MTT assay on mammalian cell lines), and enzyme inhibition studies (e.g., kinase or protease assays). The nitrovinyl group may confer redox activity, requiring evaluation of reactive oxygen species (ROS) generation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Br, Cl, NO) impact cross-coupling reactions in quinoline functionalization?

- Methodology : Bromine at the 5-position facilitates Suzuki-Miyaura coupling with aryl boronic acids, while chlorine at the 2-position may hinder reactivity due to steric bulk. The electron-withdrawing nitro group at the 3-position deactivates the quinoline ring, requiring optimized Pd catalysts (e.g., PdCl(dcpf) with KPO) for efficient coupling . Computational DFT studies can model transition states to predict reactivity .

Q. What mechanistic insights explain contradictions in reaction yields for nitrovinylquinoline derivatives under varying conditions?

- Methodology : Competing pathways (e.g., elimination vs. substitution) may arise from solvent polarity or temperature. For example, polar aprotic solvents (DMF) favor nucleophilic substitution, while high temperatures promote elimination. Kinetic studies (monitoring by HPLC) and isotopic labeling (e.g., O in methoxy groups) can elucidate dominant mechanisms .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with proteins (e.g., topoisomerase II or HIV protease). The nitrovinyl group’s electron-deficient nature may form charge-transfer complexes with aromatic residues. QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What strategies resolve crystallographic disorder in nitrovinylquinoline derivatives during structural refinement?

- Methodology : SHELXL refinement tools (TWIN/BASF commands) address twinning or disorder caused by the nitro group’s conformational flexibility. High-resolution data (≤1.0 Å) and restraints on anisotropic displacement parameters improve model accuracy. Comparative analysis with analogous structures (e.g., 2-chloro-6-methoxyquinoline-3-carbaldehyde) guides restraint application .

Key Research Considerations

- Synthetic Optimization : Prioritize regioselective bromination and methoxylation to avoid byproducts.

- Biological Relevance : Screen for antimalarial/anticancer activity, leveraging the nitro group’s potential as a redox-active moiety.

- Computational Validation : Use DFT to predict substituent effects on electronic properties and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.